molecular formula C10H8BrNO2 B1449405 4-bromo-7-methyl-1H-indole-3-carboxylic acid CAS No. 1360960-15-1

4-bromo-7-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1449405
CAS No.: 1360960-15-1
M. Wt: 254.08 g/mol
InChI Key: YWUOEESZAACCIO-UHFFFAOYSA-N
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Description

4-bromo-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-bromo-7-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 7-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Chemical Reactions Analysis

4-bromo-7-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-7-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-bromo-7-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

    4-bromo-1H-indole-3-carboxylic acid methyl ester: Similar in structure but with a methyl ester group.

    5-bromo-1H-indole-3-carboxylic acid: Differing in the position of the bromine atom.

    7-methyl-1H-indole-3-carboxylic acid: Lacking the bromine substituent.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and potential biological activities.

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUOEESZAACCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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